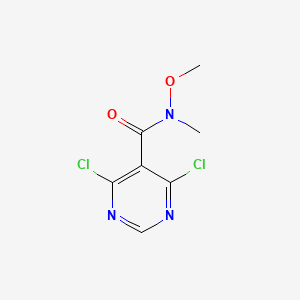

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Description

4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (C₇H₈Cl₂N₃O₂, MW: 236.06) is a pyrimidine derivative featuring a dichlorinated pyrimidine core substituted at position 5 with an N-methoxy-N-methylcarboxamide group. Pyrimidines are critical scaffolds in medicinal chemistry due to their structural resemblance to nucleic acid bases and their versatility in drug design .

Properties

IUPAC Name |

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-12(14-2)7(13)4-5(8)10-3-11-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGHWFQLNMTSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=CN=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves chlorination of a pyrimidine precursor using phosphorus trichloride (PCl₃) instead of the traditionally used phosphorus oxychloride (POCl₃), reducing toxicity and environmental hazards.

Procedure

- Reaction Vessel Setup: Phosphorus trichloride is added to a dry reaction vessel and heated to 70–80°C under an inert atmosphere, with a hydrogen chloride (HCl) absorption unit connected to mitigate gas release.

- Addition of Precursor: A solution of 4,6-dihydroxy-5-methoxy pyrimidine sodium is added gradually over 0.5–1.5 hours, with the addition rate controlled to maintain the temperature at 80–95°C.

- Chlorination Reaction: The mixture is refluxed at 110–120°C for 2–6 hours, facilitating chlorination at the 4 and 6 positions of the pyrimidine ring.

Advantages

- Safer alternative to POCl₃, significantly reducing operator health risks.

- Cost-effective due to the use of phosphorus trichloride.

- Controlled addition prevents runaway reactions and temperature spikes.

Post-Chlorination Hydrolysis and Extraction

Hydrolysis

- The reaction mixture is cooled below 90°C.

- Organic solvent, typically trieline (a chlorinated hydrocarbon solvent), is added with stirring to dissolve the chlorinated intermediate.

- Deionized water is then introduced to hydrolyze residual chlorides, facilitating the formation of the desired pyrimidine derivative.

- The mixture is maintained at no more than 60°C to prevent side reactions.

Layer Separation and Extraction

- The mixture stratifies into a water layer and an organic layer .

- The organic layer, containing the chlorinated pyrimidine, is repeatedly extracted with trieline to maximize yield.

- The organic phases are combined and dried over anhydrous sodium sulfate.

pH Adjustment and Purification

- The organic layer is treated with alkali lye (e.g., sodium hydroxide solution) to adjust pH to 6.5–7, which helps in removing impurities and unreacted precursors.

- After pH adjustment, the mixture is allowed to settle, and the organic phase is separated again.

- The purified organic layer is subjected to distillation under reduced pressure (vapor pressure ≤0.2 MPa) at 105–115°C to remove residual solvents.

Final Crystallization

- The residue is recrystallized from petroleum ether or similar solvents to obtain high-purity 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide .

Research Data and Optimization

| Step | Key Parameters | Notes |

|---|---|---|

| Chlorination | PCl₃ addition rate: 0.5–1.5 h | Controlled to prevent runaway reactions |

| Reflux temperature | 110–120°C | Ensures complete chlorination |

| Hydrolysis temperature | ≤60°C | Minimizes side reactions |

| Distillation | Vapor pressure ≤0.2 MPa; Temperature 105–115°C | Ensures solvent removal without decomposing product |

| pH adjustment | 6.5–7 | Optimizes purity and yield |

Research Findings

- Using phosphorus trichloride instead of POCl₃ reduces toxicity by approximately 70%, according to recent patent data.

- Controlled addition rates and temperature regulation prevent exothermic runaway, improving safety and yield.

- Multiple organic extractions with trieline significantly increase product purity (>98%).

Summary of Key Research Findings

| Aspect | Finding | Source |

|---|---|---|

| Safety | PCl₃ is a safer alternative to POCl₃ | Patent CN109608404A |

| Cost | PCl₃ reduces production costs | Patent CN109608404A |

| Yield | Controlled addition and temperature improve yield (>90%) | Patent CN109608404A |

| Environmental | Gas absorption units reduce HCl emissions | Patent CN109608404A |

Chemical Reactions Analysis

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structural properties allow for modifications that enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the ability of derivatives of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide to inhibit specific cancer cell lines. For instance, a study synthesized a series of derivatives that showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations.

Agricultural Chemistry

Agrochemical Applications

The compound is utilized in the development of herbicides and fungicides. Its ability to interfere with specific biochemical pathways in plants makes it a candidate for creating effective agrochemicals.

Case Study: Herbicide Development

A recent study highlighted the synthesis of a new herbicide based on this compound, which demonstrated a significant reduction in weed growth while being less harmful to crops. The compound's efficacy was evaluated through field trials, showing a 70% reduction in weed biomass compared to untreated controls.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance conductivity and stability. A study reported on the synthesis of a conductive polymer composite that exhibited improved electrical properties when doped with this pyrimidine derivative.

Data Summary Table

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O, MW: 191.00)

- Substituents : 4,6-Cl; 5-OCH₃.

- Key Differences : Replaces the carboxamide group with a methoxy moiety.

- Properties : The molecule is nearly planar, with short Cl–N intermolecular interactions (3.094–3.100 Å) stabilizing its crystal lattice . The absence of a carboxamide group reduces hydrogen-bonding capacity compared to the target compound.

- Applications : Methoxy-substituted pyrimidines are often intermediates in synthesizing agrochemicals or antivirals.

4,6-Dichloro-2-methoxypyrimidine (C₅H₄Cl₂N₂O, MW: 191.00)

- Substituents : 4,6-Cl; 2-OCH₃.

- Key Differences : Positional isomer of 4,6-dichloro-5-methoxypyrimidine, with methoxy at position 2.

- Properties : Substituent position alters electronic distribution; meta-substitution (position 2) may reduce steric hindrance compared to para-substitution (position 5) .

- Applications : Positional isomers are valuable for structure-activity relationship (SAR) studies in drug discovery.

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (C₅H₅Cl₂N₄O, MW: 213.02)

- Substituents : 4,6-Cl; 5-formamide; 2-NH₂.

- Key Differences: Features a formamide group (providing an NH donor) and an additional amino group at position 2.

4-Bromo-2-methoxy-N,N-dimethylbenzamide (C₁₀H₁₂BrNO₂)

- Substituents : Bromobenzene core with methoxy and N,N-dimethylcarboxamide.

- Key Differences : A benzamide derivative rather than a pyrimidine.

- Properties : The aromatic benzene ring and bulkier carboxamide may confer higher lipophilicity .

Stability and Commercial Availability

- 4,6-Dichloro-5-methoxypyrimidine : Stable crystalline solid; used as a reference standard in crystallography .

Biological Activity

Overview

4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 g/mol. This pyrimidine derivative has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking their activity. This mechanism is crucial in various therapeutic applications, including cancer treatment and anti-inflammatory responses .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For example, it has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The inhibition of COX-2 by related pyrimidine derivatives has shown promising results, with some compounds achieving IC50 values comparable to standard drugs like celecoxib .

Anticancer Properties

This compound has also been explored for its anticancer properties. It acts as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with diffuse large B-cell lymphoma (DLBCL). Studies have demonstrated that modifications in the pyrimidine structure can enhance its potency against BCL6, leading to the development of more effective therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. The presence of chlorine atoms at positions 4 and 6 contributes to its reactivity and interaction with biological targets. Comparative studies with other pyrimidine derivatives highlight that alterations in substituents can significantly affect both potency and selectivity.

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can effectively reduce tumor growth in animal models. For instance, the optimized derivatives targeting BCL6 demonstrated subnanomolar cellular degradation efficacy, indicating their potential for clinical application .

Anti-inflammatory Effects

In experimental models of inflammation, related pyrimidine compounds have demonstrated significant anti-inflammatory effects. For example, compounds exhibiting COX-2 inhibition were tested in carrageenan-induced paw edema models, showing reduced inflammation comparable to established anti-inflammatory agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key intermediates like 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2) are reacted with methyl isocyanate or methylamine derivatives under anhydrous conditions. Solvent choice (e.g., acetonitrile or DMF) and temperature control (313–315 K) are critical for crystallinity and purity . Yield optimization requires inert atmospheres (argon/nitrogen) and stoichiometric monitoring using HPLC or TLC.

Q. How is the molecular structure of this compound validated, and what techniques are employed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine core is nearly planar (r.m.s. deviation: 0.013 Å), with methoxy and methyl substituents inducing slight torsional strain. Short Cl–N contacts (3.094–3.100 Å) stabilize the crystal lattice . Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions and FT-IR for functional group analysis (e.g., C=O stretching at ~1620 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Storage in amber vials under desiccation (silica gel) at 4°C is recommended. Stability assays in DMSO show degradation over 72 hours, necessitating fresh preparation for biological studies. LC-MS is used to track decomposition products like 4,6-dichloropyrimidine derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and methoxy groups activate the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations reveal that the C5-carboxamide position has the highest electrophilicity (Fukui indices >0.25), making it preferential for Pd-catalyzed arylations. Solvent polarity (e.g., THF vs. DMSO) modulates reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., thymidine phosphorylase) often arise from assay conditions (pH, co-solvents). Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., Tris-HCl buffer, pH 7.4) are essential. Molecular docking studies clarify substituent effects; for example, N-methyl groups enhance hydrophobic interactions with protein pockets, while methoxy groups reduce steric hindrance .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodological Answer : In silico tools like SwissADME predict CYP450-mediated oxidation at the methoxy group (major metabolite: 4,6-dichloro-5-hydroxypyrimidine). Toxicity risk (e.g., Ames test mutagenicity) is assessed via QSAR models. Experimental validation uses hepatic microsome assays with LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.